3-methylquinazoline-2,4(1H,3H)-dione
Overview
Description
3-methylquinazoline-2,4(1H,3H)-dione is a heterocyclic compound with potential in various fields of research and industry. It is a derivative of quinazoline, a well-known heterocyclic compound that has drawn immense attention due to its significant biological activities . Quinazoline derivatives have been reported to show a broad range of medicinal activities like antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, antioxidant, and other activities .
Synthesis Analysis
The synthesis of quinazoline was first reported through decarboxylation of 2-carboxy derivative by August Bischler and Lang in 1895 . Anthranilic acid on treatment with amide resulted in 4-oxo-3,4-dihydroquinazolies by Niementowski synthesis . An easy one-pot three-components and straightforward synthesis of 3-substituted quinazoline-2,4-diones was designed, in both, the catalyst- and solvent-free conditions under microwave irradiation .Molecular Structure Analysis
Quinazoline is a light yellow crystalline solid and is also known as 1,3-diazanaphthalene, which comprises one benzene and one pyrimidine ring . The molecular formula of this compound is C9H8N2O2.Chemical Reactions Analysis
Quinazoline derivatives have shown significant biological activities. For instance, synthesized compounds 3-propylquinazoline-2,4(1H,3H)-dione and 3-cyclohexylquinazoline-2,4(1H,3H)-dione were found to have highly alpha-amylase and alpha-glucosidase inhibitory activity in molecular docking studies .Physical and Chemical Properties Analysis
This compound has a molecular weight of 176.17 g/mol. More detailed physical and chemical properties might not be readily available as this compound is used primarily for research and development .Scientific Research Applications
Chemical Synthesis and Modification
3-methylquinazoline-2,4(1H,3H)-dione and its derivatives have been extensively explored in chemical synthesis. For example, copper(I)-catalyzed [3+2] cycloaddition reactions with terminal alkynes have been utilized to form 1,4-disubstituted 1,2,3-triazoles, demonstrating the compound's versatility in organic synthesis (Kafka et al., 2011). Similarly, oxidation reactions involving this compound have been conducted to synthesize various derivatives, highlighting its adaptability in different chemical contexts (Lezina et al., 2012).
Pharmaceutical Development
The molecule and its derivatives have potential applications in pharmaceuticals. For instance, triazolyl- and triazinyl-quinazolinediones have been designed and synthesized for their potential use as antitumor agents, illustrating the compound's relevance in drug development (Al-Romaizan et al., 2019).
Spectroscopic and Structural Analysis
This compound has been subject to extensive spectroscopic analysis. Studies have used methods like nuclear magnetic resonance (NMR) and X-ray crystallography to elucidate the structural and electronic properties of its derivatives, providing insights critical for both chemical and pharmaceutical research (Sebastian et al., 2015).
Catalysis and Green Chemistry
The compound has also found applications in catalysis and green chemistry. For example, cesium carbonate-catalyzed synthesis of quinazoline-2,4(1H,3H)-diones using carbon dioxide demonstrates its role in environmentally friendly chemical processes (Patil et al., 2008).
Mechanism of Action
Future Directions
Quinazoline derivatives have shown potential in various therapeutic applications, and new quinazoline-based compounds are being designed and synthesized as potential drugs . Moreover, the conversion of CO2 into quinazoline-2,4(1H,3H)-diones is being explored, which could open a door to develop novel catalysts for the conversion of other acid gases such as SO2 and H2S .
Properties
IUPAC Name |
3-methyl-1H-quinazoline-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-11-8(12)6-4-2-3-5-7(6)10-9(11)13/h2-5H,1H3,(H,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFGZKCYBINPOTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10322447 | |
Record name | 3-methylquinazoline-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10322447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
607-19-2 | |
Record name | 607-19-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401253 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-methylquinazoline-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10322447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-1,2,3,4-tetrahydroquinazoline-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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